1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one
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Overview
Description
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one is a chemical compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and an ethanone group at the 1st position of the cyclopenta[b]pyridine ring. It is a solid compound with significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one involves several steps. One common method includes the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by the introduction of the ethanone group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various nucleophiles or electrophiles to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one can be compared with other similar compounds, such as:
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the ethanone group, which may result in different reactivity and biological activity.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Contains a hydroxyl group instead of the ethanone group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)9-3-2-7-4-8(11)5-12-10(7)9/h4-5,9H,2-3H2,1H3 |
InChI Key |
OZZQZIUDJLFLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C1N=CC(=C2)Br |
Origin of Product |
United States |
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